molecular formula C15H17NO2 B2927550 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087611-17-3

1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2927550
CAS No.: 1087611-17-3
M. Wt: 243.306
InChI Key: HCFUDILGLSQEPI-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectroscopy, and density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve biocatalytic processes .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including NMR and UV-Vis spectral analysis .

Scientific Research Applications

Organic Synthesis and Catalysis

In the realm of organic synthesis, studies have demonstrated the versatility of related pyrrole derivatives in catalytic processes. For instance, Werner et al. (2003) explored the deactivation mechanisms of the Grubbs Carbene Complex, revealing insights into the behavior of methoxycarbene isomers in solvent-free conditions, which can influence the synthesis of aldehydes and ketones (Werner et al., 2003). This work underscores the importance of understanding complex interactions in catalysis, potentially guiding the development of more efficient synthetic routes for related compounds.

Green Chemistry and Catalysis-Free Synthesis

Niknam and Mojikhalifeh (2014) reported on the synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones under catalyst-free and solvent-free conditions, emphasizing the environmental benefits and efficiency of such methods. This approach not only highlights the move towards greener chemistry but also showcases the potential for synthesizing complex molecules without the need for harsh reagents or conditions, which could be applied to the synthesis of "1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde" (Niknam & Mojikhalifeh, 2014).

Antimicrobial and Antioxidant Activities

Research by Gurunanjappa et al. (2017) on formylpyrazole analogues, including methoxy substitutions, demonstrated significant antimicrobial and antioxidant activities. These findings suggest that structurally similar compounds, such as "this compound," could potentially possess bioactive properties, making them candidates for further pharmacological studies (Gurunanjappa et al., 2017).

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed, may cause skin and eye irritation, and may be harmful to aquatic life .

Future Directions

Future research could focus on the synthesis and characterization of this specific compound, as well as its potential applications in various fields .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-11(2)16(12(3)15(10)9-17)13-5-7-14(18-4)8-6-13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFUDILGLSQEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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